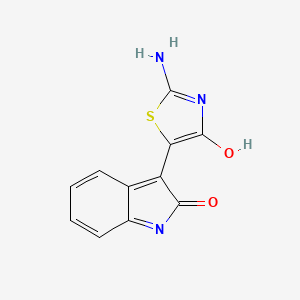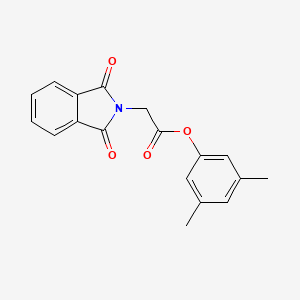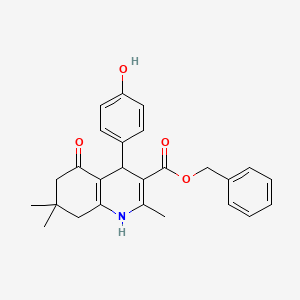![molecular formula C18H12BrN9O5 B11699065 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699065.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the triazole ring, and the subsequent coupling reactions to introduce the various substituents.
Formation of Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile or carboxylic acid derivative under acidic or basic conditions.
Formation of Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and triazole intermediates with the appropriate aromatic aldehydes and amines under suitable conditions, such as refluxing in ethanol or using a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-amino-1,2,4-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,3,4-oxadiazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H12BrN9O5 |
|---|---|
Peso molecular |
514.2 g/mol |
Nombre IUPAC |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H12BrN9O5/c19-11-3-6-13(29)10(7-11)8-21-23-18(30)14-15(9-1-4-12(5-2-9)28(31)32)27(26-22-14)17-16(20)24-33-25-17/h1-8,29H,(H2,20,24)(H,23,30)/b21-8+ |
Clave InChI |
OHAWZQFPYKRSTN-ODCIPOBUSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC(=C4)Br)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11698992.png)
![4-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11699000.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699004.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
![2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699006.png)
![(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699014.png)
![(5Z)-3-ethyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699015.png)


![2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11699029.png)
![(2E)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11699030.png)

![4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)

